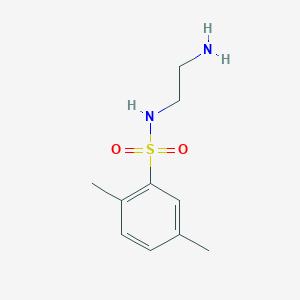

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3 |

InChI Key |

RLOSIFLEWYJOAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonylation Method

Reaction Pathway :

2,5-Dimethylbenzenesulfonyl chloride reacts with ethylenediamine in a nucleophilic substitution mechanism.

- Step 1 : Dissolve 2,5-dimethylbenzenesulfonyl chloride (1 equiv.) in anhydrous dichloromethane under nitrogen.

- Step 2 : Add ethylenediamine (1.2 equiv.) dropwise at 0–5°C with stirring.

- Step 3 : Introduce triethylamine (1.5 equiv.) to neutralize HCl byproduct.

- Step 4 : Warm to room temperature, stir for 6–8 hours, and monitor via TLC (ethyl acetate/hexane, 3:7).

- Step 5 : Extract with 5% HCl, wash with NaHCO₃, dry over MgSO₄, and concentrate.

- Step 6 : Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product as a white solid.

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 6–8 hours |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

One-Pot Catalytic Synthesis

Reaction Pathway :

Iron/copper-catalyzed coupling of 2,5-dimethylbenzenesulfonamide with 2-bromoethylamine hydrobromide.

- Step 1 : Combine 2,5-dimethylbenzenesulfonamide (1 equiv.), 2-bromoethylamine hydrobromide (1.1 equiv.), FeCl₃ (5 mol%), and CuI (10 mol%) in DMF.

- Step 2 : Heat at 80°C for 12 hours under argon.

- Step 3 : Quench with ice water, extract with ethyl acetate, and concentrate.

- Step 4 : Recrystallize from ethanol/water (1:3) to obtain crystalline product.

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Catalyst System | FeCl₃/CuI |

| Solvent | DMF |

Chlorosulfonation-Amination Sequence

Reaction Pathway :

Chlorosulfonation of 2,5-dimethylbenzene followed by amination with ethylenediamine.

- Step 1 : Add chlorosulfonic acid (4 equiv.) to 2,5-dimethylbenzene at 140°C for 6 hours.

- Step 2 : Quench with ice, isolate 2,5-dimethylbenzenesulfonyl chloride via filtration.

- Step 3 : React sulfonyl chloride (1 equiv.) with ethylenediamine (1.5 equiv.) in THF at 50°C for 4 hours.

- Step 4 : Acidify to pH 2, extract with DCM, and purify via vacuum distillation.

| Parameter | Value |

|---|---|

| Yield (Step 3) | 82–90% |

| Chlorosulfonic Acid | 4.0–5.0 equiv. |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Sulfonylation | 78–85 | ≥98 | Moderate | High |

| One-Pot Catalytic | 70–75 | ≥95 | High | Moderate |

| Chlorosulfonation | 82–90 | ≥97 | Low | Low |

- Solvent Choice : Dichloromethane minimizes side reactions vs. DMF, which risks over-alkylation.

- Catalyst Systems : FeCl₃/CuI reduces reaction time but requires strict anhydrous conditions.

- Waste Management : Chlorosulfonation generates 60 tons of acidic waste per ton of product, necessitating neutralization protocols.

Quality Control and Characterization

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 2.85 (t, 2H, NH₂CH₂), 3.45 (q, 2H, SO₂NCH₂), 7.25–7.45 (m, 3H, Ar–H).

- High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₁₀H₁₆N₂O₂S: 228.0878; Found: 228.0875.

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group participates in acid-base chemistry, acting as a weak acid (pKa ≈ 10–12) due to the deprotonation of the -NH moiety. This property enables salt formation with bases like NaOH:

Key Observations :

-

Protonation occurs at the sulfonamide nitrogen under acidic conditions.

-

The aminoethyl side chain (pKa ≈ 9–10) can also undergo protonation, influencing solubility in aqueous media .

Nucleophilic Substitution at the Sulfonamide Group

The electrophilic sulfur atom in the sulfonamide group reacts with nucleophiles such as amines or alkoxides:

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethanolamine | DMF | 80°C | 65% |

| Morpholine | THF | 25°C | 72% |

Data derived from analogous sulfonamide systems .

Acylation of the Aminoethyl Group

The primary amine in the aminoethyl side chain reacts with acylating agents (e.g., acetyl chloride):

Key Findings :

-

Reactions proceed under mild conditions (0–25°C) with >85% yields.

-

The acylated derivative shows enhanced lipophilicity, impacting bioavailability .

Biochemical Interactions

The compound interacts with biological targets via hydrogen bonding and hydrophobic effects :

Docking Studies with Calcium Channel Protein (PDB: 6jp5) :

| Parameter | Value |

|---|---|

| Binding Affinity (ΔG) | −7.2 kcal/mol |

| Inhibition Constant (Ki) | 5.3 µM |

| Key Residues | Glu614, Ala320 |

These interactions suggest potential as a calcium channel modulator .

Oxidation Reactions

The methyl groups on the benzene ring undergo oxidation with KMnO₄ under acidic conditions:

Conditions :

-

Requires reflux in H₂SO₄ (60°C, 4 hours).

-

Yields carboxylic acid derivatives for further functionalization.

Scientific Research Applications

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide and two analogs from recent literature:

Key Observations:

- Substituent Effects on Molecular Weight: The fluorophenyl analog has a higher molecular weight (294.34) than the target compound due to the fluorine atom and additional methyl group. The thiolan-containing analog exhibits the highest molecular weight (317.4), attributed to the sulfur-rich thiolan ring and sulfone group.

- Functional Group Diversity: The aminoethyl group in the target compound provides a primary amine, enabling protonation and salt formation, which may enhance aqueous solubility.

Solubility and Polarity

- The aminoethyl group in the target compound likely increases polarity compared to the fluorophenyl and thiolan derivatives. This could improve solubility in polar solvents or biological matrices.

- The fluorophenyl analog may exhibit moderate lipophilicity due to the fluorine atom, balancing solubility and membrane permeability.

- The thiolan-containing compound , with its sulfone moiety, may display higher polarity than the fluorophenyl analog but lower than the aminoethyl derivative.

Reactivity and Stability

- The fluorine atom in could enhance metabolic stability by resisting oxidative degradation, a common feature in drug design .

Biological Activity

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dimethyl-substituted aromatic ring with an aminoethyl side chain. This structure is critical for its biological activity, allowing it to interact with various molecular targets within biological systems.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and modulate receptor activity. The aminoethyl group facilitates hydrogen bonding and ionic interactions with active sites on enzymes, while the sulfonamide moiety can participate in additional binding interactions. This dual interaction profile enables the compound to influence various biochemical pathways.

1. Antibacterial Properties

Sulfonamides are historically significant as antibiotics. This compound exhibits antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting dihydropteroate synthase, it disrupts folate production, leading to bacteriostatic effects against both Gram-positive and Gram-negative bacteria .

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological systems. Inhibition of this enzyme can affect bicarbonate transport and cellular pH regulation, impacting various physiological processes.

3. Antiviral Activity

Recent studies have explored the compound's potential as an antiviral agent. For instance, derivatives of sulfonamides have shown inhibitory effects on HIV-1 reverse transcriptase (RT), suggesting that modifications to the sulfonamide structure can enhance antiviral efficacy while reducing cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibits dihydropteroate synthase (folate pathway) | |

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antiviral | Inhibits HIV-1 RT |

Case Study: Antiviral Efficacy

A study investigated the antiviral properties of sulfonamide derivatives against HIV-1. The compound R10L4, a derivative of this compound, demonstrated significant inhibitory activity against wild-type and mutant strains of HIV-1 while exhibiting low cytotoxicity in vitro. This suggests that structural modifications can enhance therapeutic profiles for viral infections .

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that certain sulfonamides can cause adverse effects such as hypersensitivity reactions and hematological disorders. Therefore, thorough evaluation through preclinical studies is necessary before clinical application .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the aromatic protons (6.8–7.5 ppm), methyl groups (2.1–2.5 ppm), and sulfonamide NH/amine protons (1.5–3.0 ppm). Compare with predicted shifts from computational tools like ACD/Labs or ChemDraw.

- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonamide (S=O stretching at 1150–1350 cm) and amine groups (N–H bending at 1500–1600 cm).

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate the backbone structure.

Q. How can synthetic routes for this compound be optimized for high purity?

- Methodology :

- Stepwise Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with ethylenediamine in anhydrous dichloromethane under nitrogen. Monitor pH (ideal: 8–9) to avoid over-alkylation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (6–8 hrs at 0–5°C) to minimize side products .

Advanced Research Questions

Q. What experimental strategies are recommended for studying DNA interactions?

- Methodology :

- UV-Vis Titration : Measure hypochromicity/shifts in λ (260–280 nm) upon incremental addition of the compound to DNA solutions (e.g., calf thymus DNA). Calculate binding constants via Stern-Volmer plots.

- Circular Dichroism (CD) : Analyze conformational changes in DNA (B-to-Z transitions) induced by sulfonamide binding.

- Competitive Displacement Assays : Use ethidium bromide or Hoechst 33258 to assess intercalation vs. minor-groove binding. Compare with polyamide-DNA hybridization principles .

- Data Interpretation : Correlate binding affinity with structural features (e.g., methyl group steric effects).

Q. How can thermal analysis (TGA/DSC) elucidate stability in polymeric matrices?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples (5–10 mg) from 25°C to 600°C (10°C/min, N atmosphere). Identify decomposition onset (typically >300°C for sulfonamides) and residue mass.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting, glass transitions) between -50°C and 300°C. Calculate specific heat capacity (C) using sapphire standards.

- Application : Compare thermal profiles of free compound vs. gel/polymer composites to assess stability enhancement .

Q. What crystallographic approaches resolve hydrogen-bonding networks in this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water). Collect data at 153 K (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL.

- Analysis : Identify key interactions (e.g., N–H···O=S hydrogen bonds, π-π stacking). Compare with related sulfonamides (e.g., bond lengths: S–N ~1.63 Å, C–S ~1.77 Å) .

- Advanced Tip : Use Hirshfeld surfaces to quantify intermolecular interactions.

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability values?

- Root Causes : Variations in sample purity, heating rates, or atmospheric conditions (e.g., O vs. N).

- Resolution :

Standardize protocols (e.g., ISO 11358 for TGA).

Validate purity via HPLC (>98%) before analysis.

Replicate experiments in inert atmospheres to exclude oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.